N-(3,4-dimethylphenyl)guanidine

説明

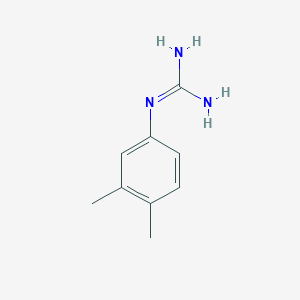

N-(3,4-dimethylphenyl)guanidine is an organic compound with the molecular formula C9H13N3 It is a derivative of guanidine, featuring a guanidine group attached to a 3,4-dimethylphenyl ring

準備方法

Synthetic Routes and Reaction Conditions: N-(3,4-dimethylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The one-pot synthesis method is particularly favored for its efficiency and mild reaction conditions .

化学反応の分析

Types of Reactions: N-(3,4-dimethylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines .

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

N-(3,4-dimethylphenyl)guanidine has been studied for its effects on human cancer cell lines. Research indicates that it exhibits significant anticancer properties, with findings suggesting a dose-dependent response that inhibits cell proliferation. This compound's mechanism may involve the modulation of specific signaling pathways associated with cancer cell growth and survival.

2. Thrombopoietin Receptor Agonist

The compound has been identified as a potential agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. A patent describes formulations that enhance platelet production, making it potentially useful in treating thrombocytopenia—a condition characterized by low platelet counts. The improved solubility and bioavailability of certain derivatives of this compound enhance its therapeutic potential .

3. Anti-inflammatory Properties

Recent studies suggest that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation, although further research is needed to establish its efficacy and safety in clinical settings.

Catalytic Applications

1. Organic Synthesis

this compound derivatives have been employed as catalysts in various organic reactions due to their strong basic properties. These guanidine derivatives facilitate reactions such as Michael additions and epoxidations with high efficiency and selectivity. For instance, studies have shown that guanidine catalysts can achieve high yields in the synthesis of complex organic molecules through enantioselective processes .

2. Carbon Dioxide Fixation

The ability of guanidine compounds to interact with unsaturated compounds has been harnessed for carbon dioxide fixation systems. This application is particularly relevant in the context of environmental chemistry, where guanidines can contribute to the development of sustainable methods for mitigating carbon emissions .

Case Studies and Research Findings

作用機序

The mechanism of action of N-(3,4-dimethylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it a potential candidate for therapeutic applications in neuromuscular disorders.

類似化合物との比較

- N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine

- 1-guanidino-3,4-dimethylbenzene

Comparison: N-(3,4-dimethylphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other guanidine derivatives, it may exhibit different pharmacological properties and chemical behavior .

生物活性

N-(3,4-dimethylphenyl)guanidine is a compound of significant interest in biological research due to its diverse pharmacological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and applications in various fields.

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 163.224 g/mol

- CAS Number : 57361-54-3

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Modulation : It has been shown to interact with α2-noradrenaline receptors, acting as an antagonist that can block receptor activity, which is crucial for therapeutic applications in conditions related to neurotransmitter imbalances.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as β-secretase (BACE1), which is implicated in Alzheimer's disease. Studies indicate that it can significantly inhibit BACE1 activity, making it a candidate for further development in neurodegenerative disease therapies .

- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is attributed to the modulation of various signaling pathways involved in cell survival and proliferation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

-

Anticancer Activity :

- A study assessed the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased rates of apoptosis compared to control groups. This suggests potential for development into a therapeutic agent for cancer treatment.

-

Neurodegenerative Diseases :

- In a study focused on Alzheimer's disease models, this compound was found to significantly reduce β-secretase activity (IC₅₀ = 97 ± 0.91 nM), leading to improved cognitive function in behavioral tests . This positions the compound as a promising candidate for further investigation in neuropharmacology.

Applications

This compound has potential applications across various fields:

- Pharmaceutical Development : Its ability to modulate critical biological pathways makes it a target for drug development aimed at treating cancer and neurodegenerative diseases.

- Environmental Science : The compound's efficacy in environmental remediation highlights its utility in addressing pollution and enhancing ecosystem health through adsorption and catalytic processes.

特性

IUPAC Name |

2-(3,4-dimethylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTNVAFSMUHIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444626 | |

| Record name | N-(3,4-dimethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57361-54-3 | |

| Record name | N-(3,4-dimethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。